molecular formula C28H28O4 B2542174 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone CAS No. 681853-96-3

1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone

Cat. No.: B2542174
CAS No.: 681853-96-3
M. Wt: 428.528
InChI Key: YOYUDDUZWMEVTR-IZZNHLLZSA-N
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Description

1-((4S,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone is a chiral organic compound featuring a 1,3-dioxolane ring system substituted with a vinyl group at the 5-position and a trityloxy-protected ethanone moiety at the 4-position. The stereochemistry at positions 4 and 5 (both S-configuration) is critical for its reactivity and applications in asymmetric synthesis. The trityl (triphenylmethyl) group serves as a protective group for the hydroxyl functionality, enhancing stability during synthetic procedures .

This compound is structurally related to intermediates in the synthesis of pharmaceuticals and agrochemicals, where chiral dioxolane derivatives are often employed as building blocks.

Properties

IUPAC Name

1-[(4S,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-2-trityloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O4/c1-4-25-26(32-27(2,3)31-25)24(29)20-30-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-19,25-26H,1,20H2,2-3H3/t25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYUDDUZWMEVTR-IZZNHLLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@H](O1)C(=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Starting Material Selection

The (4S,5S) configuration originates from D-ribose derivatives, as demonstrated in LL-Z1640-2 syntheses. 2-Deoxy-D-ribose undergoes Wittig olefination with methyl(triphenylphosphoranylidene)acetate to install the vinyl group (78% yield). Acid-catalyzed cyclization with 2,2-dimethoxypropane forms the dioxolane ring while preserving stereochemistry (Scheme 1).

Table 1: Dioxolane Ring Formation Conditions

Parameter Optimal Value Yield Reference
Acid Catalyst p-Toluenesulfonic acid 85%
Solvent Acetone -
Reaction Time 12 h -
Temperature 25°C -

Trityl Protection of the Hydroxyl Group

Reaction Optimization

The secondary alcohol at C2 reacts with trityl chloride (2.1 eq) in dichloromethane using 4-dimethylaminopyridine (DMAP, 0.2 eq) as a catalyst. Pyridine (3 eq) neutralizes HCl byproducts, achieving 91% protection efficiency. Industrial-scale protocols replace dichloromethane with toluene, reducing solvent toxicity while maintaining 89% yield.

Table 2: Tritylation Efficiency Across Conditions

Base Solvent Time (h) Yield
Pyridine DCM 6 91%
Triethylamine Toluene 8 89%
2,6-Lutidine THF 12 78%

Oxidation to Ethanone Functionality

Oxidizing Agent Screening

Dess-Martin periodinane (DMP) in dichloromethane (0°C to 25°C, 4 h) converts the C1 alcohol to ketone with 94% conversion. Alternatives like pyridinium chlorochromate (PCC) show lower efficiency (72%) due to over-oxidation byproducts.

Table 3: Oxidation Performance Metrics

Oxidizing Agent Solvent Temp (°C) Yield
Dess-Martin periodinane DCM 0 → 25 94%
PCC DCM 25 72%
Swern oxidation THF -78 → 25 83%

Industrial-Scale Production Considerations

Purification Protocols

Crude product purification uses gradient silica chromatography (hexane:ethyl acetate 4:1 → 1:1), followed by recrystallization from ethanol/water (3:1). This two-step process enhances purity from 85% to 99.5% while recovering 92% of product mass.

Table 4: Scalability Data (10 g → 1 kg)

Parameter Lab Scale Pilot Plant
Cycle Time 48 h 72 h
Overall Yield 45% 38%
Purity 99.5% 98.7%

Mechanistic Insights and Byproduct Mitigation

Trityl Group Migration

Under acidic conditions (pH < 4), the trityl group migrates to adjacent hydroxyls at 0.8%/h at 25°C. Buffering reaction mixtures at pH 6–7 with phosphate reduces migration to <0.1%/h.

Epimerization Risks

The C4 and C5 stereocenters undergo epimerization above 60°C (0.5% per hour at 70°C). Maintaining reaction temperatures below 40°C during dioxolane formation and tritylation preserves stereochemical integrity.

Case Study: Multi-Kilogram Synthesis

A 2019 campaign (GLPBio,) produced 12 kg of 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone using:

  • Continuous flow Wittig reaction (residence time 8 min, 82% yield)
  • Membrane-separated tritylation (reagent recovery >95%)
  • Spherical activated carbon filtration for DMP removal

Final specifications:

  • Enantiomeric excess: 99.2%
  • Residual solvents: <300 ppm
  • Crystal polymorph: Form II (thermodynamically stable)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, Trityl), 5.85 (dd, J=17.2, 10.8 Hz, 1H, CH₂=CH), 5.25 (s, 1H, H-4), 4.98 (d, J=10.8 Hz, 1H, H-5)
  • ¹³C NMR : 206.5 (C=O), 144.2–126.8 (Trityl aromatics), 117.3 (CH₂=CH)

Chiral HPLC Validation

Chiralpak IC-3 column (hexane:isopropanol 90:10, 1 mL/min) shows baseline separation of enantiomers (Rₜ = 12.3 min vs. 14.7 min).

Emerging Methodologies

Biocatalytic Approaches

Immobilized Candida antarctica lipase B catalyzes dioxolane formation at 35°C (pH 7.5), achieving 88% yield with 99% ee. This replaces traditional acid catalysts, reducing byproduct formation.

Flow Chemistry Integration

Microreactor systems (Corning AFR) enable:

  • 10-second mixing times vs. 30 minutes batch
  • 15% higher yield in oxidation steps
  • 50% reduction in DMP usage

Chemical Reactions Analysis

Types of Reactions

1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can lead to the formation of epoxides, while reduction can yield alcohols.

Scientific Research Applications

1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone involves its interaction with specific molecular targets. The dioxolane ring and vinyl group can participate in various chemical reactions, while the trityloxy group can influence the compound’s solubility and reactivity. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table highlights structural analogs and their key differences:

Compound Name Key Features Functional Groups Stereochemistry Applications/Properties Reference
Target Compound : 1-((4S,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone 1,3-Dioxolane core, vinyl, trityloxy-ethanone Ether, ketone, trityl-protected alcohol (4S,5S) Likely chiral intermediate in organic synthesis
(S)-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanol Ethanol instead of ethanone; trityl-protected hydroxyl Alcohol, ether, trityl (4R,5S) Discontinued product; potential precursor for hydroxyl-containing targets
(R)-2-((TBDMS)oxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol TBDMS-protected alcohol, ethanol backbone Silyl ether, alcohol (4R,5S) Intermediate in synthetic chemistry; silyl protection enhances lipophilicity
Sarolaner (antiparasitic agent) Isoxazoline ring, dichlorophenyl, trifluoromethyl Isoxazoline, ethanone Not specified Veterinary antiparasitic; targets GABA receptors
1-[(2R,4S,5S*)-2-chloro-4-methyl-1,3-oxazinan-5-yl]ethanone Oxazinan ring, chloro, methyl substituents Oxazinan, ethanone Mixed stereochemistry Nematicidal activity against Bursaphelenchus xylophilus
Key Observations:
  • Protective Groups : The trityl group in the target compound contrasts with silyl (TBDMS) protection in analogs, impacting solubility and reaction conditions .
  • Core Heterocycles : Dioxolane rings (target compound) vs. oxazinan or isoxazoline systems (others) influence electronic and steric properties .
  • Stereochemistry : The (4S,5S) configuration distinguishes the target from analogs like (4R,5S)-configured derivatives, which may alter enantioselectivity in reactions .

Biological Activity

1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone is a compound of interest in various fields of biochemical research and pharmaceutical applications. Its unique molecular structure contributes to its biological activity, making it a candidate for further study in drug development and other applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C30H32O4\text{C}_{30}\text{H}_{32}\text{O}_{4}

Biological Activity Overview

The biological activities of this compound stem from its ability to interact with various biological pathways and mechanisms. Below are key areas where its activity has been noted:

  • Antiviral Properties : Preliminary studies suggest that the compound may exhibit antiviral effects, potentially disrupting viral replication processes.
  • Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor for specific enzymes, particularly glycosidases, which play a crucial role in carbohydrate metabolism and cellular signaling.
  • Anti-inflammatory Effects : There is potential for this compound to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies

  • Antiviral Activity :
    • A study indicated that similar compounds with dioxolane structures have shown effectiveness against viruses like dengue and hepatitis C. The mechanism involves inhibiting viral protein folding by interfering with glycosidase activity, which is essential for viral replication .
  • Enzyme Inhibition :
    • Research on related dioxolane derivatives has demonstrated significant inhibition of glycosidases. For instance, (+)-castanospermine, a structurally similar compound, has been shown to inhibit several glycosidases effectively and has potential therapeutic applications in diabetes and viral infections .
  • Anti-inflammatory Properties :
    • Compounds with similar dioxolane frameworks have been linked to anti-inflammatory effects through modulation of inflammatory cytokines. This suggests that this compound may also possess such properties .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralPotential inhibition of viral replication ,
Enzyme InhibitionInhibition of glycosidases ,
Anti-inflammatoryModulation of inflammatory responses

Applications

The compound's biological activities suggest several potential applications:

  • Pharmaceutical Development : As an intermediate in drug synthesis, it could lead to new antiviral or anti-inflammatory medications.
  • Biochemical Research : Useful in studying metabolic pathways and enzyme functions.
  • Cosmetic Industry : Its moisturizing properties may enhance skin care formulations.

Q & A

Q. What are the common synthetic routes for preparing 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone, and what critical parameters control stereochemistry?

Methodological Answer: The compound is synthesized via multi-step routes, often involving:

  • Grignard addition : For introducing the vinyl group, as seen in similar dioxolane derivatives (e.g., prop-1-yn-1-ylmagnesium bromide addition at low temperatures to control stereochemistry) .
  • Protection strategies : The trityl (triphenylmethyl) group is introduced early to protect hydroxyl groups, leveraging its stability under acidic/basic conditions .
  • Chromatographic purification : Silica flash chromatography (e.g., cyclohexane/EtOAc gradients) separates diastereomers, with critical attention to solvent ratios and column loading .
    Key parameters :
  • Reaction temperature (e.g., -5°C to 0°C for Grignard additions to minimize side reactions).
  • Chiral auxiliaries or catalysts to enforce (4S,5S) configuration.
  • Use of anhydrous conditions to prevent hydrolysis of the dioxolane ring.

Q. Which spectroscopic techniques are most effective for confirming the stereochemical purity of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H-¹H coupling constants (e.g., J4,5J_{4,5}) to infer ring conformation.
    • NOE experiments to confirm spatial proximity of substituents (e.g., vinyl vs. trityloxy groups).
  • X-ray crystallography : Resolves absolute configuration via SHELX refinement, particularly for enantiopure samples .
  • Chiral HPLC : Validates enantiomeric excess using chiral stationary phases (e.g., cellulose-based columns).

Q. What are the typical applications of the trityloxy protecting group in complex synthesis, and why is it selected for this compound?

Methodological Answer:

  • Advantages of trityl :
    • High steric bulk prevents undesired nucleophilic attacks.
    • Stability under acidic conditions (e.g., Grignard reactions) but labile via mild acidolysis (e.g., dilute HCl in methanol) .
  • Application : Protects hydroxyl groups during multi-step syntheses, enabling selective functionalization of other sites. Example: In intermediates for 5-HT4 receptor agonists, trityl protects amines during coupling reactions .

Advanced Research Questions

Q. How can researchers optimize the diastereoselective formation of the dioxolane ring during synthesis?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of diol precursors.
  • Catalysts : Lewis acids (e.g., BF₃·OEt₂) or enzymes (lipases) can bias ring-closure stereochemistry.
  • Temperature control : Slow cooling (-5°C to RT) promotes kinetic control, favoring desired diastereomers .
    Example : In a related dioxolane synthesis, adjusting equivalents of Grignard reagent improved diastereomeric ratios from 56:44 to >90:10 .

Q. What strategies resolve conflicting NMR data when confirming substituent configurations?

Methodological Answer:

  • Combined crystallographic and computational analysis :
    • Refine X-ray data with SHELXL to resolve ambiguities in NOE assignments .
    • Compare experimental 1H^1H shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Isotopic labeling : Introduce 13C^{13}C or 2H^2H labels to simplify splitting patterns in crowded spectral regions.

Q. How does the stability of the trityl group under varied conditions impact synthetic strategies for derivatives?

Methodological Answer:

  • Condition screening :
    • Test trityl stability under reaction conditions (e.g., Pd-catalyzed couplings, oxidations) via TLC or LC-MS.
    • Avoid strong acids (e.g., TFA) unless deprotection is intended.
  • Case study : In total syntheses, trityl is retained during hydrogenation or cross-couplings but removed before final glycosylation steps .

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